rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride
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Overview
Description
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is a chiral compound that belongs to the class of heterocyclic organic compounds It is characterized by a hexahydro-pyrido-oxazinone core structure, which is a bicyclic system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride typically involves the hydrogenation of prochiral precursors. One efficient method is the Rhodium-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters . This method provides high enantiomeric purity and yields, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale hydrogenation processes using Rhodium catalysts. The reaction conditions are optimized to ensure high conversion rates and enantiomeric excess. The use of chiral ligands such as (S)-DTBM-SegPhos enhances the selectivity of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted and hydrogenated derivatives of the original compound, which can be further utilized in synthetic applications.
Scientific Research Applications
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (4aS,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
- 3,4-dihydrobenzo[b][1,4]oxazin-2-ones
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
Uniqueness
rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in its bicyclic structure. This combination of features provides distinct reactivity and potential biological activity compared to similar compounds.
Biological Activity
Rac-(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one dihydrochloride (CAS No. 1909295-00-6) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural characteristics suggest potential biological activities that warrant detailed investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Basic Characteristics
Property | Value |
---|---|
Molecular Formula | C₇H₁₄Cl₂N₂O₂ |
Molecular Weight | 229.10 g/mol |
CAS Number | 1909295-00-6 |
Purity | >95% |
The compound's structure features a pyrido[4,3-b][1,4]oxazine core, which is known to exhibit various biological activities due to its ability to interact with biological macromolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to rac-(4aS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one. For instance, a study investigated the antimicrobial effects of various bioactive metabolites derived from actinomycetes. The results indicated that these metabolites demonstrated significant antimicrobial activity against several phytopathogenic strains, suggesting that derivatives of similar structures may also possess comparable activities .
Neuroprotective Effects
Research has indicated that compounds within the hexahydro-pyrido class may exhibit neuroprotective effects. Specifically, studies have shown that related compounds have been detected in neuroinflammatory conditions, suggesting a potential role in treating neurodegenerative diseases. The presence of these compounds in cerebrospinal fluid during inflammation highlights their possible therapeutic implications for conditions such as Alzheimer's disease and multiple sclerosis .
Case Studies
- Neuroinflammation : A study involving patients with neurodegenerative disorders found elevated levels of hexahydro-pyrido derivatives in cerebrospinal fluid samples. This suggests a correlation between these compounds and neuroinflammatory processes .
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth in various strains, indicating their potential use as natural antimicrobial agents .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in microbial metabolism.
- Receptor Modulation : They may interact with neurotransmitter receptors, contributing to their neuroprotective effects.
Properties
IUPAC Name |
(4aS,8aR)-4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLXXPTVOWLLEY-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1OCC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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